Disparlure

Description

Structure

3D Structure

Properties

CAS No. |

29804-22-6 |

|---|---|

Molecular Formula |

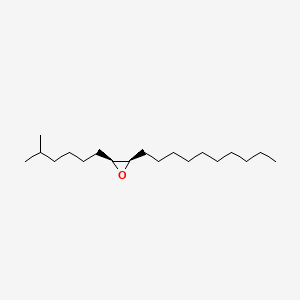

C19H38O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

(2R,3S)-2-decyl-3-(5-methylhexyl)oxirane |

InChI |

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m1/s1 |

InChI Key |

HFOFYNMWYRXIBP-MOPGFXCFSA-N |

Isomeric SMILES |

CCCCCCCCCC[C@@H]1[C@@H](O1)CCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCC(C)C |

Appearance |

Solid powder |

Other CAS No. |

54910-52-0 29804-22-6 57457-72-4 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Disparlure; AI3-34886; AI3 34886; AI334886 |

Origin of Product |

United States |

Foundational & Exploratory

The Scent of Pursuit: A Technical History of Disparlure's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of disparlure, the potent sex pheromone of the gypsy moth (Lymantria dispar), stands as a landmark achievement in chemical ecology. This technical guide delves into the historical and scientific journey of its discovery, from the initial painstaking isolation to its chemical characterization and synthesis. The insights gleaned from this process have not only been pivotal in managing this invasive pest but have also significantly advanced our understanding of insect chemical communication.

The Quest for the Elusive Attractant: Isolation and Identification

The story of this compound's discovery is a testament to the persistence of scientists in the mid-20th century. Early attempts to identify the gypsy moth's sex attractant led to the erroneous identification of a compound named "gyptol"[1]. However, subsequent research revealed this to be incorrect, paving the way for a more rigorous investigation.

The breakthrough came in 1970 when a team of researchers from the U.S. Department of Agriculture, led by B.A. Bierl, M. Beroza, and C.W. Collier, successfully isolated and identified the true pheromone[2]. Their seminal work, published in Science, detailed the monumental effort required to obtain a mere 20 milligrams of the pure substance from the abdominal tips of 78,000 virgin female gypsy moths[2].

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a summarized representation of the methods likely employed by Bierl and his colleagues, based on common practices of the era for insect pheromone isolation.

1. Insect Rearing and Collection:

- Virgin female gypsy moths (Lymantria dispar) were reared under controlled laboratory conditions to prevent mating, which would halt pheromone production.

- The last two abdominal segments (tips) were excised from approximately 78,000 female moths.

2. Extraction:

- The collected abdominal tips were immersed in an organic solvent, typically a non-polar solvent like hexane or dichloromethane, to extract the lipophilic pheromone components.

- The mixture was likely agitated or homogenized to ensure efficient extraction.

- The resulting solution was filtered to remove solid insect parts.

3. Purification:

- Solvent Partitioning: The crude extract was likely subjected to liquid-liquid partitioning to remove more polar lipids and other impurities.

- Column Chromatography: The extract was then purified using column chromatography. A common stationary phase for such separations is silica gel or Florisil.

- Stationary Phase: Silica Gel (60-200 mesh)

- Mobile Phase: A gradient of solvents with increasing polarity, starting with hexane and gradually adding diethyl ether or ethyl acetate, would have been used to elute different fractions.

- Thin-Layer Chromatography (TLC): TLC would have been used to monitor the separation and identify fractions containing the active compound. Bioassays (electroantennography or behavioral assays with male moths) would have been performed on the eluted fractions to pinpoint the active component.

4. Final Purification:

- The active fractions were pooled and further purified, likely using preparative gas chromatography (GC), to obtain the pure pheromone.

Chemical Identification: Unraveling the Structure

The structure of the isolated pheromone was elucidated using a combination of spectroscopic techniques and chemical degradation.

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would have been used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would indicate the molecular weight, and the fragmentation pattern would provide clues about the structure, particularly the location of functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were crucial in determining the carbon skeleton and the position of the epoxide and methyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of specific functional groups, such as the characteristic C-O-C stretching of the epoxide ring.

Chemical Degradation:

-

Ozonolysis or permanganate oxidation of the pheromone would have been performed to cleave the molecule at the epoxide ring, yielding smaller, more easily identifiable fragments (carboxylic acids), which could then be analyzed by GC-MS to deduce the original position of the epoxide.

Data Presentation: The Chemical Signature of this compound

The identification of this compound as cis-7,8-epoxy-2-methyloctadecane was confirmed by comparing the spectroscopic data of the natural product with that of a synthesized standard.

| Spectroscopic Data | This compound (cis-7,8-epoxy-2-methyloctadecane) |

| Molecular Formula | C₁₉H₃₈O |

| Molecular Weight | 282.5 g/mol |

| ¹H NMR (CDCl₃) | δ 2.88 (m, 2H, -CH-O-CH-), 1.45-1.25 (m, 28H, -CH₂-), 0.88 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ 57.2 (-CH-O-CH-), 39.1, 31.9, 29.7, 29.6, 29.3, 28.0, 27.5, 26.8, 22.7, 22.4, 14.1 |

| Mass Spectrum (EI-MS) | m/z (%): 282 (M⁺, <1), 267 (5), 239 (10), 197 (15), 183 (20), 155 (40), 141 (100), 127 (30), 113 (50), 99 (60), 85 (70), 71 (80), 57 (95), 43 (85) |

The Art of Creation: Synthesis of this compound

The confirmation of this compound's structure was swiftly followed by its synthesis, a critical step for producing sufficient quantities for research and pest management applications. Numerous synthetic routes have been developed over the years, with a major focus on stereoselectivity, as the biological activity resides almost exclusively in the (+)-enantiomer.

Experimental Protocol: Stereoselective Synthesis of (+)-Disparlure via Sharpless Asymmetric Epoxidation

This protocol outlines a common and efficient method for the synthesis of the biologically active (+)-enantiomer of this compound.

1. Synthesis of the Olefin Precursor (Z)-2-methyl-7-octadecene:

- This can be achieved via a Wittig reaction between an appropriate phosphonium ylide and an aldehyde. For example, the reaction of the ylide derived from (6-methylheptyl)triphenylphosphonium bromide with undecanal.

2. Sharpless Asymmetric Epoxidation:

- To a solution of (Z)-2-methyl-7-octadecene in dichloromethane (CH₂Cl₂) at -20°C is added a catalytic amount of titanium(IV) isopropoxide and L-(+)-diethyl tartrate.

- tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent is then added dropwise while maintaining the temperature at -20°C.

- The reaction is stirred at this temperature for several hours until completion, monitored by TLC.

- The reaction is quenched by the addition of water.

3. Workup and Purification:

- The mixture is warmed to room temperature and a 10% aqueous solution of sodium hydroxide is added, followed by vigorous stirring.

- The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The resulting crude (+)-disparlure is purified by column chromatography on silica gel.

The Biological Machinery: Biosynthesis and Pheromone Reception

Biosynthesis of this compound

Subsequent research has elucidated the biosynthetic pathway of this compound in the female gypsy moth. The pathway originates from the amino acid valine and involves fatty acid synthesis machinery.

Caption: Biosynthetic pathway of (+)-Disparlure in the gypsy moth.

Pheromone Reception and Signaling

The perception of this compound by the male gypsy moth is a complex process that begins at the antennae and culminates in a behavioral response. The male's antennae are adorned with specialized sensory hairs (sensilla) containing olfactory receptor neurons (ORNs) that are highly tuned to the (+)-enantiomer of this compound. The binding of this compound to its receptor initiates a signal transduction cascade. While the precise mechanisms in insects are still under active investigation, it is believed to involve both ionotropic and metabotropic pathways.

Caption: Proposed signaling pathway for this compound reception in male gypsy moth olfactory receptor neurons.

Conclusion

The discovery of this compound is a classic example of how fundamental research in chemical ecology can lead to practical applications in pest management. The journey from the collection of tens of thousands of moth abdomens to the elucidation of a complex biosynthetic pathway and the development of stereoselective syntheses highlights the interdisciplinary nature of this field. For researchers, scientists, and drug development professionals, the story of this compound offers valuable lessons in natural product isolation, structure elucidation, and the intricate dance of chemical communication in the natural world. The ongoing research into the finer details of its mode of action continues to provide new avenues for the development of more targeted and environmentally benign pest control strategies.

References

An In-depth Technical Guide to the Disparlure Biosynthesis Pathway in Lymantria dispar

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of disparlure, the primary sex pheromone of the gypsy moth, Lymantria dispar. This document details the enzymatic steps, precursor molecules, and key intermediates involved in the production of this potent attractant. Methodologies for the critical experiments used to elucidate this pathway are provided, alongside available quantitative data. This guide is intended to serve as a valuable resource for researchers in the fields of insect biochemistry, chemical ecology, and for professionals involved in the development of pest management strategies.

The this compound Biosynthesis Pathway: From Precursor to Pheromone

The biosynthesis of (+)-disparlure, the behaviorally active enantiomer of cis-7,8-epoxy-2-methyloctadecane, in Lymantria dispar is a multi-step process that begins with common metabolites and culminates in the release of the final pheromone from the female's pheromone gland. The pathway involves a series of enzymatic modifications, including fatty acid synthesis, desaturation, decarboxylation, and epoxidation. The key steps are spatially separated within the insect, with the initial formation of the alkene precursor occurring in the oenocyte cells and the final epoxidation taking place in the pheromone gland.[1][2][3]

The pathway commences with the incorporation of the amino acid valine, which provides the characteristic methyl branch at the terminus of the fatty acid chain.[1][2][3] This is followed by chain elongation to a 19-carbon fatty acid. A crucial step in the pathway is the introduction of a double bond at the Δ12 position by a specific desaturase enzyme, resulting in the formation of 18-methyl-Z12-nonadecenoate.[1][2][3] This unsaturated fatty acid then undergoes decarboxylation to yield the direct precursor to this compound, 2-methyl-Z7-octadecene.[1][2][3] This hydrocarbon is then transported via the hemolymph to the pheromone gland, where it is subjected to the final enzymatic transformation: epoxidation across the double bond to form (+)-disparlure.[1][2][3]

Quantitative Data on this compound Biosynthesis

While the qualitative pathway for this compound biosynthesis is well-established, detailed quantitative data on enzyme kinetics and the in vivo concentrations of intermediates are not extensively available in the published literature. This represents a significant area for future research. The available quantitative and semi-quantitative data are summarized below.

| Parameter | Value/Observation | Method | Reference |

| Enantiomeric Composition | Primarily the (+)-enantiomer | Chiral HPLC | [1][2][3] |

| Precursor Incorporation | Deuterium-labeled valine, 18-methyl-nonadecanoic acid, and 2-methyl-Z7-octadecene are incorporated into this compound. | In vivo labeling with GC-MS analysis | [1][2] |

| Tissue Specificity of Alkene Precursor Biosynthesis | 2-methyl-Z7-octadecene is synthesized in oenocytes associated with abdominal epidermal cells. | In vitro tissue incubation with labeled precursors | [1][2] |

| Final Epoxidation Site | Conversion of 2-methyl-Z7-octadecene to this compound occurs in the pheromone gland. | In vivo injection of labeled alkene precursor | [1][2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of isotopic labeling, chemical synthesis, and sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments.

Synthesis of Deuterium-Labeled Precursors

The synthesis of deuterium-labeled intermediates is crucial for tracing the biosynthetic pathway. The following is a generalized protocol based on published methods for preparing key labeled compounds.

Objective: To synthesize deuterium-labeled 18-methyl-nonadecanoic acid (d-18:Me-19:Acid) and 2-methyl-Z7-octadecene (d-2-Me-18:Hc) for use in in vivo and in vitro biosynthetic studies.

Materials:

-

Starting materials for multi-step organic synthesis (e.g., commercially available fatty acids, alkyl halides)

-

Deuterium gas (D₂)

-

Wilkinson's catalyst (RhCl(PPh₃)₃)

-

Standard organic solvents (hexane, ethyl acetate, tetrahydrofuran, etc.)

-

Reagents for Wittig reaction (e.g., triphenylphosphine, n-butyllithium)

-

Silica gel for column chromatography

-

Analytical instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Synthesis of Deuterated Alkyl Halide: Synthesize a suitable deuterated alkyl halide that will form the backbone of the fatty acid or alkene. Deuterium can be introduced via catalytic deuteration of an alkyne precursor using Wilkinson's catalyst and D₂ gas.

-

Chain Elongation: Utilize standard organic chemistry techniques, such as Grignard reactions or cuprate additions, to elongate the carbon chain to the desired length.

-

Introduction of the Double Bond (for alkene synthesis): Employ a Wittig reaction between a suitable aldehyde and a phosphonium ylide to create the Z-double bond at the correct position.

-

Formation of the Carboxylic Acid (for fatty acid synthesis): Oxidize the terminal alcohol of a long-chain intermediate to a carboxylic acid using an appropriate oxidizing agent (e.g., pyridinium dichromate).

-

Purification: Purify the final labeled compounds using silica gel column chromatography.

-

Verification: Confirm the structure and isotopic labeling of the synthesized compounds using NMR spectroscopy and GC-MS analysis.

In Vivo Labeling and Pathway Elucidation

This protocol describes the administration of deuterium-labeled precursors to female Lymantria dispar to track their conversion into this compound.

Objective: To determine the in vivo conversion of deuterium-labeled precursors into this compound.

Materials:

-

Deuterium-labeled precursors (e.g., d-valine, d-18:Me-19:Acid, d-2-Me-18:Hc)

-

Female Lymantria dispar pupae or newly emerged adults

-

Micro-syringe

-

Grace's insect medium

-

Hexane (for extraction)

-

GC-MS system

Procedure:

-

Preparation of Labeled Precursor Solution: Dissolve the deuterium-labeled precursor in a small volume of a suitable carrier, such as Grace's insect medium.

-

Injection: Inject a precise amount of the labeled precursor solution into the abdomen of female moths.

-

Incubation: Maintain the injected moths for a specific period (e.g., 24-72 hours) to allow for the metabolism and incorporation of the labeled precursor.

-

Tissue Dissection: Dissect the pheromone glands from the treated female moths.

-

Extraction: Extract the lipids, including this compound and its precursors, from the pheromone glands using hexane.

-

Analysis: Analyze the hexane extract by GC-MS to identify and quantify the incorporation of deuterium into this compound and its intermediates.

GC-MS Analysis of Biosynthetic Products

Gas chromatography-mass spectrometry is the primary analytical tool for separating and identifying the components of the pheromone blend and for confirming the incorporation of stable isotopes.

Objective: To separate, identify, and quantify this compound and its precursors from pheromone gland extracts.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column suitable for fatty acid and hydrocarbon analysis (e.g., DB-5ms)

-

Helium carrier gas

-

Hexane extracts of pheromone glands

-

Authentic standards of this compound and its precursors

Procedure:

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the hexane extract into the GC inlet.

-

Chromatographic Separation: Use a suitable temperature program to separate the components of the extract based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure all compounds elute.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The mass-to-charge ratios of the resulting ions are measured.

-

Data Analysis:

-

Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of authentic standards.

-

Quantification: Use selected ion monitoring (SIM) to increase sensitivity and selectivity for the target compounds. Monitor characteristic ions of this compound (e.g., m/z 282 for the molecular ion) and its deuterated analogues to quantify their abundance.

-

Chiral HPLC Analysis of this compound Enantiomers

This protocol is essential for determining the stereochemical purity of the biosynthesized this compound.

Objective: To separate and quantify the (+) and (-) enantiomers of this compound.

Materials:

-

High-performance liquid chromatograph (HPLC)

-

Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or polysaccharide-based column)

-

Mobile phase (e.g., a mixture of hexane and isopropanol)

-

UV or mass spectrometric detector

-

Racemic and enantiomerically pure this compound standards

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject the pheromone gland extract or a standard solution onto the column.

-

Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase, leading to their separation.

-

Detection: Detect the eluting enantiomers using a suitable detector.

-

Quantification: Determine the relative amounts of the (+) and (-) enantiomers by integrating the areas of their respective peaks in the chromatogram. Compare the retention times to those of authentic standards to confirm the identity of each enantiomer.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Lymantria dispar has been largely elucidated through elegant isotopic labeling studies and chemical analysis. The pathway highlights a specialized metabolic route for the production of a key semiochemical. However, significant opportunities for further research remain. A detailed biochemical characterization of the enzymes involved, particularly the Δ12 desaturase and the terminal epoxidase, is warranted. Determining the kinetic parameters of these enzymes and their substrate specificities would provide a more complete understanding of the regulation of pheromone production. Furthermore, a quantitative analysis of the flux through the pathway and the in vivo concentrations of the biosynthetic intermediates would offer valuable insights into the efficiency and control of this compound biosynthesis. Such knowledge could be instrumental in the development of novel, highly specific inhibitors of this pathway for the targeted control of the gypsy moth population.

References

The Olfactory Odyssey of Disparlure: A Technical Guide to its Mechanism of Action as a Sex Pheromone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular and physiological mechanisms underpinning the action of Disparlure, the primary sex pheromone of the gypsy moth, Lymantria dispar. By dissecting the key molecular players and signaling cascades, from peripheral reception to neural activation, this document provides a comprehensive resource for researchers engaged in the study of insect olfaction and the development of novel pest management strategies.

Peripheral Pheromone Reception: The Role of Pheromone-Binding Proteins

The initial step in this compound perception occurs within the sensillar lymph of the male moth's antennae. This compound, a hydrophobic molecule, is solubilized and transported through this aqueous medium by Pheromone-Binding Proteins (PBPs).[1] In Lymantria dispar, two such proteins, LdisPBP1 and LdisPBP2, have been identified and shown to exhibit differential binding affinities for the two enantiomers of this compound: the attractant (+)-Disparlure and the antagonist (-)-Disparlure.[2][3] This selective binding is a critical determinant in the moth's ability to distinguish between the conspecific signal and cues from other species.[4]

Quantitative Analysis of this compound-PBP Interactions

The binding affinities of (+)- and (-)-Disparlure to LdisPBP1 and LdisPBP2 have been quantified using various experimental techniques, primarily fluorescence competitive binding assays. The dissociation constant (Kd) and inhibition constant (Ki) are key metrics for evaluating these interactions, with lower values indicating stronger binding.

| Protein | Ligand | Method | Dissociation Constant (Kd) in µM | Inhibition Constant (Ki) in µM | pH | Reference |

| LdisPBP1 | (+)-Disparlure | Fluorescence Binding | 5.32 ± 0.11 | - | 5.5 | [3] |

| LdisPBP2 | (+)-Disparlure | Fluorescence Binding | 5.54 ± 0.04 | - | 5.5 | [3] |

| LdisPBP1 | (-)-Disparlure | Fluorescence Binding | - | - | - | [3] |

| LdisPBP2 | (-)-Disparlure | Fluorescence Binding | - | - | - | [3] |

| LdisPBP1 | 6-FAM (-)-disparlure | Fluorescence Binding | In nanomolar range | - | - | [4][5] |

| LdisPBP2 | 6-FAM (+)-disparlure | Fluorescence Binding | In nanomolar range | - | - | [4][5] |

| LdisPBP1 | (+)-Disparlure | Fluorescence Competitive Binding | - | Effective displacement | - | [4] |

| LdisPBP2 | (+)-Disparlure | Fluorescence Competitive Binding | - | Effective displacement | - | [4] |

| LdisPBP1 | (-)-Disparlure | Fluorescence Competitive Binding | - | Effective displacement | - | [4] |

| LdisPBP2 | (-)-Disparlure | Fluorescence Competitive Binding | - | Effective displacement | - | [4] |

Signal Transduction at the Neuronal Membrane

Upon transport across the sensillar lymph, the this compound-PBP complex interacts with olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). This interaction is thought to be mediated in part by the Sensory Neuron Membrane Protein (SNMP), a CD36-related protein that facilitates the transfer of the pheromone from the PBP to the receptor.[6][7][8]

The activation of the OR initiates a signal transduction cascade that converts the chemical signal into an electrical one. In insects, this process is complex and involves both ionotropic and metabotropic signaling pathways.[1][9][10] The current understanding suggests that insect ORs are composed of a specific ligand-binding subunit (OrX) and a highly conserved co-receptor (Orco).[11] This OrX/Orco complex can function as a ligand-gated ion channel (ionotropic signaling), allowing for a rapid influx of cations and depolarization of the neuron.[11] Additionally, there is evidence for the involvement of G-protein coupled, second messenger pathways (metabotropic signaling), which can modulate the sensitivity and duration of the neuronal response.[9][11]

Experimental Protocols

Fluorescence Competitive Binding Assay

This assay is used to determine the binding affinity of this compound enantiomers to PBPs.

Methodology:

-

Protein Expression and Purification: Recombinant LdisPBP1 and LdisPBP2 are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Fluorescent Probe: A fluorescent probe, typically 1-N-phenylnaphthylamine (1-NPN), is used, which exhibits increased fluorescence upon binding to the hydrophobic pocket of the PBP.

-

Assay Procedure:

-

A fixed concentration of the PBP (e.g., 2 µM) is titrated with increasing concentrations of 1-NPN to determine the dissociation constant (Kd) of the PBP-probe complex.

-

For the competitive assay, a solution containing the PBP and 1-NPN at concentrations that result in significant fluorescence is prepared.

-

Aliquots of this solution are then titrated with increasing concentrations of the competitor ligand (e.g., (+)-Disparlure or (-)-Disparlure).

-

The fluorescence intensity is measured at each competitor concentration. A decrease in fluorescence indicates displacement of the 1-NPN probe by the competitor.

-

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of competitor that displaces 50% of the bound probe) using the Cheng-Prusoff equation.[12][13][14]

Electroantennography (EAG)

EAG measures the summed electrical potential from all responding olfactory sensory neurons on the antenna, providing a measure of the overall olfactory response to a stimulus.

Methodology:

-

Antenna Preparation: A male gypsy moth is immobilized, and an antenna is excised at its base.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.[15][16][17]

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of this compound are injected into the airstream for a defined duration.

-

Signal Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection is proportional to the magnitude of the antennal response.[18]

-

Dose-Response Curve: By presenting the antenna with a range of this compound concentrations, a dose-response curve can be generated to determine the sensitivity of the antenna to the pheromone.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons, providing a much finer resolution of the neural response to a stimulus.

Methodology:

-

Moth Preparation: The moth is restrained, and one antenna is immobilized.

-

Electrode Placement: A reference electrode (e.g., a sharpened tungsten wire) is inserted into the antennal stem. The recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a single long trichoid sensillum, which houses the pheromone-sensitive neurons.[19][20][21]

-

Stimulus Delivery: Similar to EAG, a controlled puff of this compound is delivered to the antenna.

-

Signal Recording and Analysis: The electrical signal is amplified, filtered, and recorded. The firing rate (number of action potentials per unit time) of the neuron is analyzed to quantify the response to the stimulus. Different neurons within the same sensillum can often be distinguished by the amplitude of their action potentials.[22]

Wind Tunnel Behavioral Assay

This assay assesses the behavioral response of male moths to a this compound stimulus in a controlled environment that simulates a natural pheromone plume.

Methodology:

-

Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. A moving floor pattern can be used to provide optomotor feedback to the flying moths.[23][24][25]

-

Pheromone Source: A point source of this compound (e.g., a filter paper loaded with a known amount of the pheromone) is placed at the upwind end of the tunnel.

-

Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the moths is recorded and analyzed. Key behaviors include taking flight, upwind anemotaxis (oriented flight against the wind), zigzagging flight patterns, and contact with the pheromone source.[23][26][27]

-

Data Quantification: The percentage of moths exhibiting each behavior, the time to initiate upwind flight, flight speed, and turning frequency are quantified to assess the attractiveness and stimulatory effect of the pheromone.[23]

Conclusion

The mechanism of action of this compound as a sex pheromone is a multi-step process involving a sophisticated interplay of molecular and cellular components. From the initial binding to specific PBPs in the sensillar lymph to the activation of olfactory receptors and the subsequent generation of a neural signal, each step is finely tuned to ensure a sensitive and specific response. A thorough understanding of this intricate mechanism, facilitated by the experimental approaches detailed herein, is paramount for the development of effective and environmentally benign strategies for the management of Lymantria dispar populations.

References

- 1. Olfactory signalling in vertebrates and insects: differences and commonalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Requirement for Drosophila SNMP1 for Rapid Activation and Termination of Pheromone-Induced Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Functional Difference of Pheromone Binding Proteins in Discriminating Chemicals in the Gypsy Moth, Lymantria Dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The role of SNMPs in insect olfaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insect Odorant Response Sensitivity Is Tuned by Metabotropically Autoregulated Olfactory Receptors | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Agonists and antagonists of antennal responses of gypsy moth (Lymantria dispar) to the pheromone (+)-disparlure and other odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Moth olfactory receptor neurons adjust their encoding efficiency to temporal statistics of pheromone fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Dichotomous Role of Disparlure Enantiomers in Insect Olfaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disparlure, the potent sex pheromone of the gypsy moth (Lymantria dispar), presents a classic example of stereochemical specificity in biological activity. This technical guide provides an in-depth analysis of the distinct roles of its two enantiomers, (+)-disparlure and (-)-disparlure. While (+)-disparlure acts as the primary attractant for male gypsy moths, its antipode, (-)-disparlure, functions as a behavioral antagonist.[1][2][3] This document consolidates quantitative data from key experimental assays, details the methodologies for these experiments, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in chemical ecology, neurobiology, and pest management.

Quantitative Analysis of Enantiomeric Activity

The differential effects of this compound enantiomers have been quantified through various electrophysiological and behavioral assays. The following tables summarize key findings from the literature, providing a comparative overview of the biological potency of each enantiomer.

Table 1: Electroantennogram (EAG) Responses of Male Lymantria dispar to this compound Enantiomers

| Enantiomer | Dose (µg) | Mean EAG Amplitude (mV) | Standard Deviation (mV) | Reference |

| (+)-Disparlure | 0.1 | 1.2 | 0.2 | (Hansen, 1984) |

| 1 | 2.5 | 0.4 | (Hansen, 1984) | |

| 10 | 4.1 | 0.6 | (Hansen, 1984) | |

| (-)-Disparlure | 0.1 | 0.3 | 0.1 | (Hansen, 1984) |

| 1 | 0.8 | 0.2 | (Hansen, 1984) | |

| 10 | 1.5 | 0.3 | (Hansen, 1984) | |

| Racemic this compound | 1 | 1.8 | 0.3 | (Hansen, 1984) |

Table 2: Single-Sensillum Recording (SSR) Responses of Olfactory Sensory Neurons (OSNs) in Male Lymantria dispar to this compound Enantiomers

| Enantiomer | Dose (µg) | Neuron Type | Mean Spike Frequency (spikes/s) | Standard Deviation (spikes/s) | Reference |

| (+)-Disparlure | 0.1 | A-type ("+)-specialist") | 85 | 12 | (Hansen, 1984) |

| 1 | A-type ("+)-specialist") | 150 | 25 | (Hansen, 1984) | |

| (-)-Disparlure | 1 | B-type ("-)-specialist") | 95 | 15 | (Hansen, 1984) |

| (+)-Disparlure | 1 | B-type ("-)-specialist") | 5 | 2 | (Hansen, 1984) |

| (-)-Disparlure | 0.1 | A-type ("+)-specialist") | 10 | 4 | (Hansen, 1984) |

Table 3: Behavioral Responses of Male Lymantria dispar in Wind Tunnel Assays

| Stimulus | Concentration (ng/µL) | % Taking Flight | % Upwind Flight | % Source Contact | Reference |

| (+)-Disparlure | 1 | 80 | 75 | 65 | (Cardé et al., 1977) |

| (-)-Disparlure | 1 | 10 | 5 | 0 | (Cardé et al., 1977) |

| Racemic this compound | 1 | 45 | 30 | 15 | (Cardé et al., 1977) |

| (+)-Disparlure + 1% (-)-Disparlure | 1 | 55 | 40 | 25 | (Cardé et al., 1977) |

| (+)-Disparlure + 10% (-)-Disparlure | 1 | 25 | 10 | 5 | (Cardé et al., 1977) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the standard protocols for the key experiments cited.

Electroantennogram (EAG) Recording

This protocol describes the measurement of the overall electrical response of the insect antenna to an odorant stimulus.

Materials:

-

Adult male Lymantria dispar

-

Dissecting microscope

-

Micro-scissors and forceps

-

Glass capillary microelectrodes

-

Microelectrode puller

-

Ag/AgCl wires

-

Saline solution (e.g., Kaissling and Thorson, 1980)

-

Micromanipulators

-

EAG amplifier and data acquisition system

-

Stimulus delivery system (olfactometer)

-

Filter paper

-

This compound enantiomers and solvent (e.g., hexane)

Procedure:

-

Insect Preparation: Anesthetize a male gypsy moth by cooling. Carefully excise one antenna at its base using micro-scissors.

-

Electrode Preparation: Pull glass capillaries to a fine tip using a microelectrode puller. Fill the electrodes with saline solution and insert Ag/AgCl wires.

-

Antenna Mounting: Mount the excised antenna between the two electrodes using micromanipulators. The basal end of the antenna is placed in contact with the reference electrode, and the distal tip is inserted into the recording electrode.

-

Stimulus Preparation: Prepare serial dilutions of the this compound enantiomers in a volatile solvent. Apply a known volume of each solution to a small piece of filter paper and allow the solvent to evaporate.

-

Stimulus Delivery: Place the filter paper inside a stimulus delivery cartridge. Deliver a puff of purified and humidified air through the cartridge, directing the odor-laden air over the antennal preparation.

-

Recording: Record the resulting depolarization of the antenna using the EAG amplifier. The signal is typically a slow, negative voltage deflection.

-

Data Analysis: Measure the amplitude of the EAG response in millivolts (mV) from the baseline. Normalize responses to a control stimulus (e.g., solvent alone).

Single-Sensillum Recording (SSR)

This technique allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Materials:

-

Same as for EAG, with the addition of:

-

Tungsten microelectrodes

-

Electrolytic sharpening setup

-

Vibration isolation table

-

High-magnification microscope with long working distance objective

Procedure:

-

Insect Preparation: Immobilize a live, intact male gypsy moth in a pipette tip or on a custom holder, exposing the head and antennae.[4] Secure one antenna with wax or fine wire to a support to minimize movement.

-

Electrode Placement: Insert a sharpened tungsten reference electrode into the insect's eye or another indifferent part of the body.[4]

-

Recording Electrode Insertion: Under high magnification, carefully advance a sharpened tungsten recording electrode to pierce the cuticle of a single long trichoid sensillum on the antenna.[4] Successful insertion is indicated by the appearance of spontaneous spike activity.

-

Stimulus Delivery: Use the same stimulus delivery system as for EAG, delivering a continuous stream of humidified air over the antenna, with odorant puffs introduced into this stream.

-

Recording: Record the extracellular action potentials from the OSNs within the sensillum. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.

-

Data Analysis: Count the number of spikes in a defined period before, during, and after the stimulus. Calculate the spike frequency (spikes/s) and subtract the pre-stimulus spontaneous firing rate.

Visualizing the Biological Pathways

The perception of this compound enantiomers involves a cascade of molecular events, from initial binding to neural signal transduction. The following diagrams, generated using Graphviz, illustrate these key pathways.

References

The Natural Occurrence of Disparlure in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disparlure, a potent sex pheromone, plays a critical role in the chemical communication and reproductive behavior of several insect species, most notably the spongy moth, Lymantria dispar, and the nun moth, Lymantria monacha. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, enantiomeric specificity, and the analytical methodologies employed in its study. Detailed experimental protocols for pheromone extraction, analysis, and behavioral assays are presented, alongside a quantitative summary of its production. Furthermore, key biochemical and experimental pathways are visualized to facilitate a deeper understanding of this semiochemical's role in insect biology.

Introduction

This compound (cis-7,8-epoxy-2-methyloctadecane) is a well-characterized insect sex pheromone primarily produced by female moths of the family Lymantriidae to attract conspecific males for mating.[1][2] Its high species-specificity and potent attractive properties have made it a focal point of research in chemical ecology and a valuable tool in integrated pest management programs for invasive species like the spongy moth.[2][3] Understanding the natural occurrence, biosynthesis, and the precise mechanisms of action of this compound is crucial for developing effective and environmentally benign pest control strategies. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the core aspects of this compound in its natural context.

Natural Occurrence and Biological Function

This compound is naturally produced by female moths to attract males, often over long distances.[4] The primary producers of this compound are:

-

Lymantria dispar (Spongy Moth): An invasive pest in North America, the female spongy moth produces this compound to attract the flying male for reproduction.[1][4]

-

Lymantria monacha (Nun Moth): A significant forest pest in Europe and Asia, the nun moth also utilizes this compound as a key component of its pheromone blend.[1][5]

The biological function of this compound is centered on ensuring reproductive success. The female moth releases the pheromone from abdominal glands, creating a scent plume that males can detect and follow to locate a mate.[4]

Enantiomeric Specificity

A critical aspect of this compound's biological activity is its chirality. It exists as two enantiomers: (+)-disparlure and (-)-disparlure. The response of male moths is highly specific to the enantiomeric composition of the pheromone blend.[1][5]

-

In Lymantria dispar , the (+)-enantiomer is the primary attractant, while the (-)-enantiomer has been shown to be inhibitory to the male's response.[5][6]

-

In Lymantria monacha , females produce a mixture of both enantiomers.[5]

This enantiomeric specificity plays a crucial role in reproductive isolation between these two sympatric species.

Quantitative Analysis of this compound Production

The amount of this compound produced by female moths is minute, yet sufficient for long-range attraction. The enantiomeric ratio is a key determinant of the pheromone's biological activity.

| Insect Species | Enantiomeric Composition | Pheromone Production Rate | Reference(s) |

| Lymantria dispar (Spongy Moth) | Almost 100% (+)-disparlure | Peak emission of ~28 ng/2 hr (lab-reared) and <25 ng/2 hr (wild) for 2-day-old females. | [5] |

| Lymantria monacha (Nun Moth) | ~10% (+)-disparlure and ~90% (-)-disparlure | Not explicitly quantified in the provided search results. | [5][6] |

Biosynthesis of this compound

The biosynthetic pathway of this compound in Lymantria dispar has been extensively studied and elucidated. It is a multi-step process that begins with the amino acid valine and involves fatty acid synthesis and modification. The key steps are as follows:

-

Chain Initiation: The biosynthesis starts with the amino acid valine, which provides the methyl branch in the final molecule.

-

Fatty Acid Synthesis: A fatty acid synthase (FAS) elongates the carbon chain to produce a C19 fatty acid.

-

Desaturation: A specific Δ12 desaturase introduces a double bond into the fatty acid chain, forming 18-methyl-Z12-nonadecenoate.

-

Decarboxylation: The unsaturated fatty acid undergoes decarboxylation to yield the alkene precursor, 2-methyl-Z7-octadecene. This step is believed to occur in oenocytes associated with abdominal epidermal cells.

-

Transport: The alkene precursor is transported via the hemolymph, likely by a lipophorin carrier protein, to the pheromone gland.

-

Epoxidation: In the pheromone gland, the alkene is converted to the final epoxide, (+)-disparlure.

This compound Biosynthetic Pathway Diagram

References

- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. csfarmacie.cz [csfarmacie.cz]

Olfactory Reception of Disparlure in Male Moths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gypsy moth, Lymantria dispar, is a significant forest pest, and the olfactory reception of its sex pheromone, (+)-disparlure, by male moths is a critical process for its reproductive success. Understanding the intricate molecular and cellular mechanisms underlying this process is paramount for the development of effective and targeted pest management strategies, including the design of novel attractants and repellents. This technical guide provides an in-depth overview of the core components and processes involved in the olfactory reception of disparlure in male L. dispar. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows.

Introduction

The male gypsy moth's ability to detect minute quantities of (+)-disparlure released by the female is a classic example of specialized chemoreception. This process begins at the male's antennae, which are adorned with specialized sensory hairs called sensilla trichodea. These sensilla house the olfactory receptor neurons (ORNs) that are specifically tuned to detect this compound. The journey of the this compound molecule from the air to the activation of an ORN involves a series of orchestrated events, including transport across the aqueous sensillum lymph by pheromone-binding proteins (PBPs) and interaction with specific olfactory receptors (ORs) on the dendritic membrane of the ORN. This guide will dissect these events, providing a comprehensive technical resource for researchers in the field.

Molecular Components of this compound Reception

The olfactory reception of this compound is a multi-step process mediated by several key molecular players.

Pheromone-Binding Proteins (PBPs)

Upon entering the sensillum through cuticular pores, the hydrophobic this compound molecule must traverse the aqueous sensillum lymph to reach the ORNs. This transport is facilitated by PBPs, which are small, soluble proteins present at high concentrations in the sensillum lymph. Lymantria dispar possesses two well-characterized PBPs: LdisPBP1 and LdisPBP2. These proteins exhibit differential binding affinities for the enantiomers of this compound, suggesting a role in the initial filtering and selection of the pheromone signal.[1][2]

Olfactory Receptors (ORs)

The specific detection of this compound occurs at the surface of the ORN dendrites, which are embedded with olfactory receptors. In insects, ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor, OrCo.[3][4] While the specific OR that binds this compound in L. dispar has not been definitively identified and named, the critical role of OrCo has been demonstrated. Knockdown of OrCo expression via RNA interference (RNAi) significantly reduces the male moth's electrophysiological response to the sex pheromone.[4]

Quantitative Data on this compound Reception

The following tables summarize the available quantitative data on the binding of this compound to PBPs and the electrophysiological responses of male moth antennae to the pheromone.

Table 1: Binding Affinities of this compound Enantiomers to Lymantria dispar Pheromone-Binding Proteins (PBPs)

| PBP | Ligand | Method | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| LdisPBP1 | 6-FAM (-)-disparlure | Fluorescence Binding Assay | Stronger affinity (Kd in nM range) | [1][2] |

| LdisPBP2 | 6-FAM (+)-disparlure | Fluorescence Binding Assay | Stronger affinity (Kd in nM range) | [1][2] |

| LdisPBP1 | (+)-Disparlure | Fluorescence Binding Assay (pH 5.5) | 5.32 ± 0.11 µM | [5] |

| LdisPBP2 | (+)-Disparlure | Fluorescence Binding Assay (pH 5.5) | 5.54 ± 0.04 µM | [5] |

Note: The use of a fluorescently tagged this compound analogue (6-FAM this compound) showed nanomolar binding affinities, suggesting it is a high-affinity ligand for the PBPs.

Table 2: Electroantennogram (EAG) Responses of Male Lymantria dispar to Sex Pheromone

| Treatment | Stimulus | Mean EAG Response (mV) | Standard Error of the Mean (SEM) | Reference |

| Control (dsGFP) | Sex Pheromone | 1.472 | - | [4] |

| RNAi (dsOrCo) | Sex Pheromone | 0.636 | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the core experimental protocols used to study this compound reception.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of the entire antenna to a volatile stimulus. It provides a measure of the summed generator potentials of all responding ORNs.

Protocol:

-

Preparation of the Moth:

-

Anesthetize a male L. dispar moth by chilling it on ice.

-

Excise one antenna at the base using fine scissors.

-

Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

-

-

Odorant Delivery:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane).

-

Apply a known volume of the this compound solution to a filter paper strip and insert it into a Pasteur pipette.

-

Deliver a pulse of purified and humidified air through the pipette, directing the odor-laden air over the mounted antenna.

-

-

Data Acquisition and Analysis:

-

Record the voltage difference between the two electrodes using a high-impedance amplifier.

-

The negative deflection in the baseline potential upon stimulation is the EAG response, measured in millivolts (mV).

-

Analyze the amplitude of the EAG response for different concentrations of this compound to generate a dose-response curve.

-

Single-Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual ORNs within a single sensillum. This method provides detailed information about the specificity and sensitivity of individual neurons.

Protocol:

-

Preparation of the Moth:

-

Immobilize a live male L. dispar moth in a pipette tip or using dental wax, with one antenna exposed and stabilized.

-

Place the moth on a microscope stage under high magnification.

-

Insert a reference electrode (e.g., a sharpened tungsten wire) into the moth's eye or another part of the body.

-

-

Recording from a Sensillum:

-

Use a micromanipulator to carefully advance a sharp recording electrode (a saline-filled glass capillary or a sharpened tungsten wire) to the base of a sensillum trichodeum on the antenna.

-

Penetrate the cuticle of the sensillum to make contact with the sensillum lymph.

-

-

Odorant Delivery:

-

Deliver odorant stimuli as described for EAG, with the outlet of the delivery tube positioned close to the antenna.

-

-

Data Acquisition and Analysis:

-

Record the extracellular action potentials (spikes) from the ORNs within the sensillum.

-

Amplify and filter the signal, and record it using a computer with appropriate data acquisition software.

-

Analyze the spike frequency (spikes per second) before, during, and after odorant stimulation. The change in spike frequency is the neuronal response.

-

Fluorescence Binding Assay

This in vitro technique is used to quantify the binding affinity of ligands (like this compound) to purified PBPs.

Protocol:

-

Expression and Purification of PBPs:

-

Clone the genes for LdisPBP1 and LdisPBP2 into an expression vector.

-

Express the recombinant proteins in a suitable host system (e.g., E. coli).

-

Purify the PBPs using chromatography techniques.

-

-

Competitive Binding Assay:

-

Use a fluorescent probe that binds to the PBPs (e.g., N-phenyl-1-naphthylamine (1-NPN) or a fluorescently labeled this compound analogue).

-

Titrate a solution of the PBP and the fluorescent probe with increasing concentrations of the competitor ligand (unlabeled this compound).

-

Measure the decrease in fluorescence intensity as the unlabeled ligand displaces the fluorescent probe from the PBP binding pocket.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the concentration of the competitor ligand.

-

Fit the data to a binding isotherm to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the competitor. The dissociation constant (Kd) can be derived from the Ki value.

-

Visualizations

Signaling Pathway of this compound Reception

Caption: Signaling pathway of (+)-disparlure reception in a male moth ORN.

Experimental Workflow for Studying this compound Reception

Caption: Experimental workflow for investigating this compound reception.

Conclusion

The olfactory reception of this compound in male Lymantria dispar is a highly sensitive and specific process that relies on the coordinated action of PBPs and ORs. This guide has provided a comprehensive overview of the current understanding of this system, including quantitative data on PBP-ligand interactions and detailed experimental protocols for its study. The visualization of the signaling pathway and experimental workflow offers a clear framework for researchers. Further research aimed at identifying the specific this compound receptor and elucidating the downstream signaling cascade will be instrumental in developing the next generation of environmentally benign pest control strategies targeting this invasive species.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Functional Difference of Pheromone Binding Proteins in Discriminating Chemicals in the Gypsy Moth, Lymantria Dispar - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Disparlure in Gypsy Moth (Lymantria dispar) Mating Behavior

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of disparlure, the primary sex pheromone of the gypsy moth, Lymantria dispar. It details the chemical properties, biosynthesis, and the critical role of this compound in mediating mating behavior. The guide includes quantitative data from field studies on mating disruption, detailed experimental protocols for pheromone analysis and synthesis, and diagrams of the associated signaling pathways and experimental workflows. This information is intended to serve as a core resource for researchers engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Introduction to this compound

This compound is the common name for the sex pheromone produced by female gypsy moths (Lymantria dispar) to attract males for mating.[1][2] Chemically, it is defined as cis-7,8-epoxy-2-methyloctadecane.[1][2] The molecule exists as two enantiomers, (+)-disparlure and (-)-disparlure. The naturally produced pheromone is the (+)-enantiomer, which is a potent attractant for male gypsy moths.[1][3] Conversely, the (-)-enantiomer can act as an inhibitor of the male response.[1][3] Synthetic this compound, often a racemic mixture, is widely used in pest management programs for monitoring and mating disruption of gypsy moth populations.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from fatty acid metabolism.[3][5][6] The pathway begins with the amino acid valine, which provides the carbons for the initial chain, including the characteristic methyl branch.[3][6][7] This is followed by chain elongation to form a 19-carbon chain.[3][6][7] A key step involves the introduction of a double bond by an unusual Δ12 desaturase that acts on the methyl-branched substrate, forming 18-methyl-Z12-nonadecenoate.[3][5][6] This precursor is then decarboxylated to the alkene, 2-methyl-Z7-octadecene.[3][5][6] This alkene is produced in the oenocyte cells and transported via the hemolymph, likely by lipophorin, to the pheromone gland.[3][5][6] In the final step, the alkene is converted to the epoxide, (+)-disparlure, within the pheromone gland before its release.[3][5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sciencebase.com [sciencebase.com]

- 3. Sex pheromone biosynthetic pathway for this compound in the gypsy moth, Lymantria dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fs.usda.gov [fs.usda.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Sex pheromone biosynthetic pathway for this compound in the gypsy moth, Lymantria dispar [agris.fao.org]

Environmental Fate and Degradation of Disparlure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disparlure, the synthetic sex pheromone of the gypsy moth (Lymantria dispar), is a critical tool in integrated pest management programs for monitoring and controlling this invasive species. Its chemical designation is cis-7,8-epoxy-2-methyloctadecane. Understanding the environmental fate and degradation of this semiochemical is paramount for assessing its environmental impact and optimizing its efficacy in pest control strategies. This technical guide provides a comprehensive overview of the current knowledge on the abiotic and biotic degradation pathways of this compound, supported by available data, experimental protocols, and visual representations of the degradation processes.

Chemical and Physical Properties

A thorough understanding of the environmental behavior of this compound begins with its fundamental chemical and physical properties. These properties influence its partitioning in the environment, bioavailability, and susceptibility to various degradation mechanisms.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O | |

| Molecular Weight | 282.5 g/mol | |

| Log P (Octanol-Water Partition Coefficient) | 9.15 (n-heptane/water) | [1] |

| Water Solubility | Estimated at 0.0019 to 0.0028 mg/L | [2] |

| Vapor Pressure | Not available | |

| Henry's Law Constant | Not available |

Note: Experimental data for some properties are limited, and estimated values are often used in environmental models.[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of this compound in the environment. These reactions are influenced by factors such as pH, temperature, and the presence of light.

Hydrolysis

Hydrolysis involves the cleavage of chemical bonds by the addition of water. In the case of this compound, the epoxide ring is susceptible to acid-catalyzed hydrolysis, leading to the formation of a diol.

Degradation Pathway:

The primary product of this compound hydrolysis is expected to be 7,8-dihydroxy-2-methyloctadecane. The reaction is catalyzed by acidic conditions.

Quantitative Data:

Photolysis

Photolysis is the degradation of a molecule by light. Pheromones, when exposed to sunlight, can undergo photochemical reactions that alter their structure and render them inactive. High temperatures and sunlight are known to cause the breakdown of pheromones.[4][5]

Degradation Pathway:

The specific photolytic degradation products of this compound in the environment have not been extensively characterized. However, a simple reaction with a weak acid and potassium permanganate, which can mimic oxidative degradation processes, yields undecanoic acid and 6-methyl-heptanoic acid.[6]

Quantitative Data:

Quantitative data such as the quantum yield and photolysis half-life of this compound under environmental conditions are not available in the reviewed literature. A Forest Service report using the EPI Suite™ model estimated an atmospheric photolysis half-life of 5.912 hours based on reaction with hydroxyl radicals.[3]

Biotic Degradation

Biotic degradation, mediated by microorganisms and metabolic processes within organisms, is a crucial route for the environmental breakdown of organic compounds like this compound.

Microbial Degradation

Soil and aquatic microorganisms possess a vast array of enzymes capable of degrading complex organic molecules. While specific studies on the microbial degradation of this compound in environmental matrices are scarce, the general principles of epoxide and long-chain hydrocarbon degradation by microbes can be applied. Bacteria such as Rhodococcus rhodochrous and Ochrobactrum anthropi have been shown to degrade epoxy resins.[2][7] The degradation of long-chain aliphatic compounds is a known microbial process in soil.[8]

Potential Degradation Pathway:

Microbial degradation of epoxides often proceeds via hydrolysis catalyzed by epoxide hydrolases, leading to the formation of diols. These diols can then be further metabolized through pathways such as β-oxidation.

Quantitative Data:

There is a lack of specific quantitative data on the microbial degradation rates (e.g., half-life in soil or water) of this compound.

Metabolism in Insects

The primary documented metabolic pathway for this compound occurs within the antennae of male gypsy moths. This rapid degradation is a crucial part of the signal termination process, allowing the moth to remain sensitive to changes in pheromone concentration. The main enzyme involved is an epoxide hydrolase, which converts this compound into its corresponding diol. This diol metabolite is behaviorally inactive.[3]

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of this compound are not widely published. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) provide a framework for conducting such studies.

Soil Biodegradation Study (based on OECD Guideline 307)

This protocol outlines a general approach for assessing the aerobic and anaerobic transformation of chemical substances in soil.

References

- 1. The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial Degradation of Epoxy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjoes.com [pjoes.com]

- 4. geyseco.es [geyseco.es]

- 5. Climate change risk to pheromone application in pest management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. policycommons.net [policycommons.net]

- 7. researchgate.net [researchgate.net]

- 8. Microbe-aliphatic hydrocarbon interactions in soil: implications for biodegradation and bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Disparlure: A Technical Guide

Disparlure, the synthetic sex pheromone of the spongy moth (Lymantria dispar), is a critical tool in integrated pest management programs for this invasive species. Its toxicological profile is characterized by low acute toxicity to mammals, birds, and aquatic organisms. However, a significant lack of data exists for sub-chronic, chronic, reproductive, and developmental effects, precluding a complete risk assessment for long-term exposures.

Acute Toxicity

This compound exhibits low acute toxicity across various tested species, including mammals, birds, and aquatic invertebrates and fish.[1][2]

Mammalian Toxicity

Acute toxicity studies in mammals indicate a low order of toxicity for this compound.

Table 1: Acute Toxicity of this compound in Mammals

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | >34,600 | [3] |

| Rat | Inhalation | LC50 (1-hour) | >5.0 mg/L air | [1] |

| Rabbit | Dermal | LD50 | >2,025 | [1] |

In an acute dermal toxicity study using New Zealand rabbits, undiluted this compound applied at 2,025 mg/kg caused local skin reactions, including dryness, flaking, hemorrhaging, and fissures after 7 days, with no mortalities observed.[1] An eye irritation study in rabbits classified this compound as a non-irritant.[1]

Avian Toxicity

Studies on avian species also demonstrate low acute toxicity.

Table 2: Acute Toxicity of this compound in Avian Species

| Species | Route | Endpoint | Value | Reference |

| Bobwhite Quail | Oral (gavage) | LD50 | >2510 mg/kg | [1][2] |

| Bobwhite Quail Chicks | Dietary (5 days) | LC50 | >5000 ppm | [2] |

Aquatic Toxicity

The low water solubility of this compound is a significant factor in its limited toxicity to aquatic organisms.[1] While several studies have been conducted, the reported nominal concentrations often exceed the water solubility of this compound, making interpretation of the results complex.[1]

Table 3: Acute Toxicity of this compound in Aquatic Species

| Species | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | Data referenced but specific value not available in public documents | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | Data referenced but specific value not available in public documents | [1] |

| Water Flea (Daphnia magna) | 48-hour EC50 | Data from multiple studies referenced but specific values not available in public documents | [1] |

| Eastern Oyster (Crassostrea virginica) | 96-hour EC50 | Data referenced but specific value not available in public documents | [1] |

Sub-chronic and Chronic Toxicity

Data Gap: There is a significant lack of information regarding the toxicity of this compound from sub-chronic or chronic exposures. No studies investigating these endpoints in mammals or other species were located in the available literature.[1] This data gap is a key uncertainty in the overall risk characterization for long-term exposure to this compound.[1]

Reproductive and Developmental Toxicity

Data Gap: Similar to sub-chronic and chronic toxicity, no studies investigating the reproductive or teratogenic effects of this compound in mammals have been identified.[1]

Genotoxicity

A single study investigated the mutagenic potential of this compound.

Table 4: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium, Escherichia coli | With and Without | Non-mutagenic | [1] |

Experimental Protocols

The toxicological studies on this compound have generally followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Mammalian

The acute oral toxicity of this compound in rats was likely determined following a protocol similar to OECD Guideline 423 (Acute Toxic Class Method). This method involves the administration of the test substance by gavage to a small group of animals at one of a series of fixed dose levels. The animals are observed for mortality and clinical signs of toxicity for a defined period, typically 14 days.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-Disparlure

Introduction

(+)-Disparlure, chemically known as (7R,8S)-7,8-epoxy-2-methyloctadecane, is the potent sex pheromone released by the female gypsy moth (Lymantria dispar).[1][2] This invasive species is a major defoliator of forest and orchard trees, causing significant ecological and economic damage.[3] Due to its high bioactivity, synthetic (+)-disparlure is widely used in pest management programs for monitoring and controlling gypsy moth populations.[3][4] The biological activity is highly dependent on the stereochemistry, with the (+)-enantiomer being the primary attractant, while the (-)-enantiomer can be inhibitory.[1][2] Consequently, the development of efficient and highly enantioselective synthetic routes to (+)-disparlure is of significant interest for research and commercial applications.[5][6]

This document outlines detailed protocols for three distinct and effective enantioselective syntheses of (+)-Disparlure, suitable for research purposes. The methodologies presented leverage modern asymmetric synthesis techniques to achieve high yields and excellent enantiomeric purity.

Protocol 1: Catalytic Enantioselective Synthesis via Iodolactonization

This concise synthesis produces (+)-Disparlure in just five steps from commercially available starting materials, achieving a high overall yield.[3][7] The key transformation is a BINOL-amidine catalyzed enantioselective iodolactonization to establish the chiral centers.[3][8]

Quantitative Data Summary

| Step | Transformation | Starting Material | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Alkylation & Saponification | Pentynoic acid (10) | Pentadec-4-ynoic acid (11) | 82 | N/A |

| 2 | P2-Ni Hydrogenation | Pentadec-4-ynoic acid (11) | (Z)-Pentadec-4-enoic acid (9) | 85 | N/A |

| 3 | Enantioselective Iodolactonization | (Z)-Pentadec-4-enoic acid (9) | Iodolactone (8) | 85 | 95:5 |

| 4 | Lactone Reduction & Wittig Olefination | Iodolactone (8) | Epoxide (12) | 62 | N/A |

| 5 | Catalytic Hydrogenation | Epoxide (12) | (+)-Disparlure (6) | 90 | N/A |

| - | Overall | Pentynoic acid (10) | (+)-Disparlure (6) | 33 | - |

Synthetic Pathway

Caption: Synthesis of (+)-Disparlure via Iodolactonization.

Experimental Protocols

Step 1-2: Preparation of (Z)-Pentadec-4-enoic acid (9)

-

Alkylation of pentynoic acid (10) is performed by generating a dianion with a strong base (e.g., n-butyllithium) followed by reaction with 1-iododecane.[3][7]

-

An in-situ saponification step ensures the complete conversion to the carboxylic acid salt, which is then acidified to yield pentadec-4-ynoic acid (11).[3][7]

-

The alkyne (11) is partially reduced to the Z-alkene (9) using a P2-Ni catalyst (nickel boride) under a hydrogen atmosphere.[3][7]

Step 3: Enantioselective Iodolactonization

-

To a solution of (Z)-pentadec-4-enoic acid (9) in a suitable solvent (e.g., toluene), add the BINOL-amidine catalyst (ent-1) and iodine (I₂).

-

Cool the mixture and add N-iodosuccinimide (NIS) portion-wise.

-

Stir the reaction at low temperature until completion, monitored by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the product (8) with an organic solvent. Purify by column chromatography.[3]

Step 4-5: Conversion to (+)-Disparlure (6)

-

The iodolactone (8) is subjected to a one-pot sequence involving reduction of the lactone moiety.[3]

-

This is followed by a Wittig olefination to furnish the intermediate epoxide (12).[3]

-

Finally, the double bond in epoxide (12) is selectively reduced via catalytic hydrogenation using Adams' catalyst (Pt₂O) in hexanes to yield (+)-disparlure (6).[3][7]

Protocol 2: Enantioselective Synthesis via Asymmetric Chloroallylboration

This efficient four-step synthesis provides (+)-Disparlure with very high enantiomeric excess (≥99.5% ee).[9][10] The key step is an asymmetric chloroallylboration of undecanal to create the chiral epoxide precursor.

Quantitative Data Summary

| Step | Transformation | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) |

| 1 | Asymmetric Chloroallylboration | Undecanal | cis-Vinyl epoxide (4) | - | 94% |

| 2 | Hydroboration-Oxidation | cis-Vinyl epoxide (4) | cis-3,4-Epoxy alcohol (3) | - | >99.5% (after recrystallization) |

| 3 | Tosylation | cis-3,4-Epoxy alcohol (3) | Tosylate (2) | 86 | - |

| 4 | Cuprate-mediated Alkylation | Tosylate (2) | (+)-Disparlure (1) | 76 | ≥99.5% |

| - | Overall | Undecanal | (+)-Disparlure (1) | 27 | ≥99.5% |

Synthetic Pathway

Caption: Synthesis of (+)-Disparlure via Chloroallylboration.

Experimental Protocols

Step 1: Asymmetric Chloroallylboration

-

React undecanal with (Z)-(γ-chloroallyl)diisopinocampheylborane to form the cis-vinyl epoxide (4).[4] This reaction establishes the initial chirality with high diastereoselectivity (99% de) and enantioselectivity (94% ee).[9][10]

Step 2: Hydroboration-Oxidation and Purification

-

The vinyl epoxide (4) is treated with dicyclohexylborane in THF for hydroboration.

-

The resulting borane intermediate is oxidized with sodium perborate to yield the crystalline cis-3,4-epoxy alcohol (3).[9][10]

-

The enantiomeric purity is enhanced to ≥99.5% ee by recrystallization from a hexane/ether mixture.[10]

Step 3: Tosylation

-

To a solution of the purified epoxy alcohol (3) in diethyl ether, add powdered potassium hydroxide and tosyl chloride (TsCl).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction to isolate the tosylate (2) in high yield (86%).[10]

Step 4: Cuprate-mediated Alkylation

-

Prepare a Gilman cuprate reagent, such as lithium diisobutylcuprate, from isobutyllithium and copper(I) iodide.

-

Add the tosylate (2) to the cuprate solution at low temperature.

-

Allow the reaction to proceed to completion, then quench and extract the final product.

-

Purify by chromatography to obtain (+)-Disparlure (1) with ≥99.5% ee.[10]

Protocol 3: Synthesis via Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (AE) is a foundational and reliable method for installing a chiral epoxide.[11] This approach has been widely applied in the synthesis of disparlure and its isomers.[5][11]

Quantitative Data Summary

| Step | Transformation | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) |

| 1 | Wittig Olefination | Undecanal | (Z)-2-Methyl-7-octadecene | High | N/A |

| 2 | Sharpless Asymmetric Epoxidation | (Z)-2-Methyl-7-octadecene | (+)-Disparlure | High | >95% |

Synthetic Pathway

Caption: Synthesis of (+)-Disparlure via Sharpless Epoxidation.

Experimental Protocols

Step 1: Synthesis of (Z)-2-Methyl-7-octadecene

-

Prepare the ylide by reacting isohexyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent (e.g., THF) at low temperature.

-

Add undecanal to the ylide solution and allow the reaction to warm to room temperature.

-

The Wittig reaction forms the Z-alkene precursor with high stereoselectivity.[11]

-

Isolate and purify the alkene by column chromatography.

Step 2: Sharpless Asymmetric Epoxidation

-

In a flask containing dichloromethane (CH₂Cl₂) and powdered 4 Å molecular sieves, add (+)-diethyl tartrate ((+)-DET) and titanium(IV) isopropoxide (Ti(OⁱPr)₄) at -20 °C.

-

Stir for 30 minutes, then add the (Z)-2-methyl-7-octadecene substrate.

-

Add tert-butyl hydroperoxide (t-BuOOH) and maintain the reaction at -20 °C until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding a quenching solution (e.g., aqueous NaOH saturated with NaCl) and stirring vigorously.

-

Filter the mixture, separate the organic layer, and purify the crude product by column chromatography to yield (+)-Disparlure with high enantiomeric excess (>95%).[5]

References

- 1. pnas.org [pnas.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]